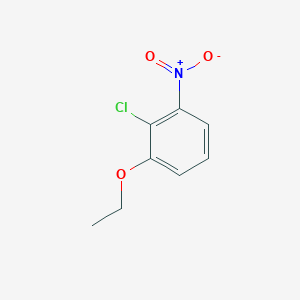

2-chloro-1-ethoxy-3-nitroBenzene

Descripción

Conceptual Framework of Substituted Aromatic Systems

The reactivity of a substituted benzene (B151609) ring is dictated by the electronic properties of its substituents. These effects are broadly categorized as inductive and resonance effects. The interplay of these effects in a polysubstituted benzene ring, such as in 2-chloro-1-ethoxy-3-nitrobenzene, determines the regioselectivity and rate of chemical reactions.

The substituents on the benzene ring of this compound are a chloro group (-Cl), an ethoxy group (-OCH₂CH₃), and a nitro group (-NO₂).

Inductive Effect: This is the transmission of charge through a chain of atoms in a molecule, leading to a permanent dipole. The chloro and nitro groups are strongly electron-withdrawing due to the high electronegativity of chlorine and the nitrogen-oxygen bonds in the nitro group. libretexts.orgminia.edu.eg The ethoxy group also exerts a modest electron-withdrawing inductive effect due to the electronegativity of the oxygen atom.

Resonance Effect: This effect involves the delocalization of π-electrons around the aromatic ring. The ethoxy group is a strong resonance electron-donating group, as the lone pairs on the oxygen atom can be delocalized into the benzene ring. fiveable.me Conversely, the nitro group is a strong resonance electron-withdrawing group, pulling electron density out of the ring. The chloro group has a weaker resonance electron-donating effect. quora.com

The presence of electron-withdrawing groups like the nitro group can also make the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for benzene itself. quora.com

Academic Significance and Research Trajectories of Halo-Alkoxy-Nitrobenzenes

Halo-alkoxy-nitrobenzenes, including this compound, are of significant interest in several areas of chemical research. Their importance stems from their utility as building blocks in the synthesis of more complex molecules and their role in studying the fundamental principles of organic reactions.

Research Applications:

Synthesis of Bioactive Molecules: Nitroaromatic compounds are precursors in the synthesis of a wide range of pharmaceuticals, dyes, and pesticides. nih.govnih.govmdpi.com The different functional groups on halo-alkoxy-nitrobenzenes can be selectively modified. For instance, the nitro group can be reduced to an amino group, which is a key functional group in many biologically active compounds. wikipedia.org

Mechanistic Studies: The varied electronic nature of the substituents in these molecules makes them excellent models for studying the mechanisms of electrophilic and nucleophilic aromatic substitution reactions. core.ac.uk Researchers can investigate how the interplay of inductive and resonance effects, as well as steric hindrance, influences reaction outcomes.

Materials Science: Nitrobenzene (B124822) derivatives are used in the production of polymers and other materials. frontiersin.org The specific properties of halo-alkoxy-nitrobenzenes can be harnessed to create materials with desired characteristics.

Synthesis of this compound:

While specific, detailed research findings on the synthesis of this compound are not extensively documented in readily available literature, its synthesis would likely follow established methods for the preparation of substituted nitrobenzenes. A plausible synthetic route could involve the nitration of 2-chloro-1-ethoxybenzene or the ethoxylation of a suitably substituted chloronitrobenzene derivative. The synthesis of a related isomer, 2-chloro-1-ethoxy-4-nitrobenzene, can be achieved by heating 1,2-dichloro-4-nitrobenzene with sodium ethoxide. chegg.com Another related compound, 1-(2-chloroethoxy)-3-nitrobenzene, is synthesized through nucleophilic substitution reactions.

Physicochemical Properties of this compound and Related Isomers

The physical and chemical properties of this compound are influenced by its molecular structure. The following table provides some of these properties.

| Property | Value | Source |

| CAS Number | 846031-57-0 | |

| Molecular Formula | C₈H₈ClNO₃ | |

| Molecular Weight | 201.61 g/mol |

The study of specific compounds like this compound provides valuable insights into the broader principles of organic chemistry and highlights the ongoing importance of substituted aromatic systems in both academic and industrial research.

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-1-ethoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-7-5-3-4-6(8(7)9)10(11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZFDWBNJDFXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610531 | |

| Record name | 2-Chloro-1-ethoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

846031-57-0 | |

| Record name | 2-Chloro-1-ethoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 1 Ethoxy 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) stands out as a primary and highly effective method for the synthesis of 2-chloro-1-ethoxy-3-nitrobenzene. This approach typically involves the reaction of a di-substituted nitroaromatic precursor with an appropriate nucleophile, where a good leaving group is displaced.

Mechanistic Elucidation of Ethoxide Introduction via SNAr

The introduction of the ethoxy group onto the nitro-activated aromatic ring proceeds via a well-established two-step addition-elimination mechanism. The reaction is initiated by the nucleophilic attack of the ethoxide ion (from a source like sodium ethoxide) on a carbon atom bearing a suitable leaving group (typically a halogen). This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge of this complex is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which significantly stabilizes the intermediate. stackexchange.com In the subsequent, typically rapid, elimination step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final ether product. For the synthesis of this compound, a plausible precursor would be 2,6-dichloronitrobenzene. The ethoxide would preferentially attack one of the chloro-substituted carbons.

Regioselective Chlorination in Precursor Synthesis

The synthesis of the required precursor, 2,6-dichloronitrobenzene, is a critical step. Direct nitration of 1,3-dichlorobenzene (B1664543) is generally not regioselective and produces a mixture of isomers. A more controlled approach involves the oxidation of 2,6-dichloroaniline. chemicalbook.comprepchem.com This transformation can be effectively carried out using strong oxidizing agents like peroxytrifluoroacetic acid, prepared in situ from hydrogen peroxide and trifluoroacetic anhydride. chemicalbook.com This method is particularly suitable for the oxidation of anilines bearing electron-withdrawing groups.

Another route to a suitable precursor could involve the chlorination of 3-nitrophenol. The hydroxyl group is a strong ortho-, para-director, while the nitro group is a meta-director. In this case, the powerful activating and directing effect of the hydroxyl group would likely dominate, leading to chlorination at the positions ortho and para to it (positions 2, 4, and 6). stackexchange.com Obtaining the desired 2,6-dichloro-3-nitrophenol would require careful control of reaction conditions to favor dichlorination and subsequent separation from other isomers. The phenolic hydroxyl group could then be converted to a better leaving group for a subsequent SNAr reaction if needed, or the precursor could be directly used in other synthetic transformations.

Influence of Nitro Group Activation on Halide Displacement

The success of the SNAr strategy is heavily reliant on the activating effect of the nitro group. The strongly electron-withdrawing nature of the nitro group, through both inductive (-I) and resonance (-M) effects, renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. youtube.comstackexchange.com For the displacement of a chloride ion by an ethoxide, the nitro group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orgyoutube.com In the case of a precursor like 2,6-dichloronitrobenzene, the nitro group is ortho to both chlorine atoms, thus activating both positions for nucleophilic substitution. The reaction with one equivalent of sodium ethoxide would lead to the monosubstituted product, this compound.

| Precursor | Reagent | Conditions | Product | Yield |

| 2,6-Dichloronitrobenzene | Sodium Ethoxide in Ethanol (B145695) | Reflux | This compound | Plausible, but specific data not available |

| 2,6-Dichloroaniline | 90% H₂O₂, Trifluoroacetic Anhydride in CH₂Cl₂ | 0°C to reflux | 2,6-Dichloronitrobenzene | 89-92% chemicalbook.com |

Electrophilic Aromatic Substitution (EAS) Pathways for Related Architectures

While SNAr is a direct route, Electrophilic Aromatic Substitution (EAS) is fundamental to the synthesis of the precursors. For instance, the synthesis of 3-nitrochlorobenzene can be achieved through the chlorination of nitrobenzene (B124822). wikipedia.orgyoutube.com The nitro group is a deactivating and meta-directing group for electrophilic attack. wikipedia.org Therefore, chlorination of nitrobenzene with chlorine in the presence of a Lewis acid catalyst like iron(III) chloride yields m-nitrochlorobenzene as the major product. wikipedia.org

Direct synthesis of this compound via EAS on a simpler precursor like phenetole (B1680304) (ethoxybenzene) is challenging due to directing group conflicts. The ethoxy group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. Nitration of 2-chlorophenetole (B1346889) would likely yield a mixture of isomers, with the directing power of the ethoxy group favoring nitration at the 4- and 6-positions, and the chloro group also directing ortho and para. Achieving the desired 1,2,3-substitution pattern would be difficult to control and would necessitate challenging purification steps.

Multistep Synthetic Pathways and Fragment Coupling Approaches

A logical multistep synthesis is often required to achieve a specific substitution pattern like that in this compound. libretexts.orglibretexts.org A plausible retrosynthetic analysis could start by disconnecting the ethoxy group, suggesting an SNAr reaction on a dichloronitrobenzene precursor as discussed earlier.

Alternatively, a pathway could be envisioned starting from a more readily available precursor like m-nitrophenol:

Etherification: The phenolic hydroxyl group of m-nitrophenol can be converted to an ethoxy group via a Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base (e.g., potassium carbonate) to form 1-ethoxy-3-nitrobenzene.

Regioselective Chlorination: The subsequent chlorination of 1-ethoxy-3-nitrobenzene presents a regioselectivity challenge. The ethoxy group directs ortho- and para-, while the nitro group directs meta-. The positions ortho to the ethoxy group (2 and 6) and para to it (4) are activated. The position meta to the nitro group (5) is the least deactivated. The interplay of these directing effects would likely lead to a mixture of chlorinated products. Achieving selective chlorination at the 2-position would require careful optimization of reaction conditions (catalyst, temperature, and chlorinating agent).

Reduction and Diazotization: Another potential, albeit longer, route could involve the synthesis of 3-ethoxy-2-chloroaniline. bldpharm.com This could be achieved through various methods, potentially involving the reduction of a nitro group and subsequent Sandmeyer reaction to introduce the chloro group. Nitration of this aniline (B41778) derivative would then need to be explored for its regioselectivity.

Fragment coupling approaches, which involve the joining of two functionalized aromatic rings, are generally more complex and less common for the synthesis of relatively small molecules like this compound.

Advanced Catalytic Methods in Aromatic Functionalization

Modern synthetic chemistry has seen the advent of advanced catalytic methods for aromatic functionalization, which could potentially be applied to the synthesis of this compound. These methods include transition-metal-catalyzed C-H activation and functionalization. For instance, direct C-H chlorination of 1-ethoxy-3-nitrobenzene using a regioselective catalyst could, in principle, provide a more atom-economical route to the target molecule. However, achieving the desired regioselectivity in the presence of multiple directing groups remains a significant challenge.

Palladium-catalyzed cross-coupling reactions are another powerful tool, though more commonly used for C-C or C-N bond formation. While less common for C-O bond formation from aryl chlorides, specialized catalytic systems could potentially be developed. Recent research has also explored para-selective amination of nitrobenzenes via C-H/N-H oxidative cross-coupling, hinting at the potential for developing novel catalytic systems for other types of functionalization. nih.gov

| Synthetic Step | Starting Material | Reagents/Catalyst | Product | Notes |

| Etherification | m-Nitrophenol | Ethyl iodide, K₂CO₃ | 1-Ethoxy-3-nitrobenzene | Standard Williamson ether synthesis. |

| Chlorination | Nitrobenzene | Cl₂, FeCl₃ | m-Nitrochlorobenzene | Electrophilic Aromatic Substitution. youtube.com |

| Oxidation | 2,6-Dichloroaniline | H₂O₂, (CF₃CO)₂O | 2,6-Dichloronitrobenzene | Precursor synthesis for SNAr. chemicalbook.com |

Reaction Mechanisms and Reactivity Studies of 2 Chloro 1 Ethoxy 3 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a fundamental reaction class for electron-deficient aromatic rings. The presence of a nitro group, a strong electron-withdrawing group, significantly activates the benzene (B151609) ring of 2-chloro-1-ethoxy-3-nitrobenzene towards attack by nucleophiles. The chlorine atom serves as a viable leaving group in these transformations.

Formation and Stability of Meisenheimer Complexes

The SNAr reaction of this compound proceeds through the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org This complex results from the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso carbon). The negative charge of the intermediate is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

Table 1: General Factors Influencing Meisenheimer Complex Stability

| Factor | Influence on Stability | Rationale |

| Electron-withdrawing groups | Increase | Stabilize the negative charge through resonance and inductive effects. |

| Electron-donating groups | Decrease | Destabilize the negative charge through inductive effects. |

| Nucleophile | Varies | Stronger nucleophiles may form the complex faster, but stability also depends on the ability of the nucleophile's substituent to interact with the ring. |

| Solvent | Varies | Polar aprotic solvents can solvate the cation without strongly interacting with the anionic complex, thus enhancing stability. |

Kinetic and Thermodynamic Parameters of SNAr Reactions

The kinetics of SNAr reactions are typically second-order, being first-order in both the aromatic substrate and the nucleophile. The rate-determining step is usually the formation of the Meisenheimer complex. vedantu.com Thermodynamic parameters, such as the Gibbs free energy of activation (ΔG‡), provide insight into the reaction's feasibility and rate.

While specific kinetic and thermodynamic data for this compound are not extensively documented, studies on similar chloronitrobenzene derivatives offer valuable comparisons. For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with various nucleophiles has been extensively studied, providing a benchmark for understanding the reactivity of activated aryl halides. Computational studies on related systems have shown that the activation energy for the formation of the Meisenheimer complex is a key determinant of the reaction rate. strath.ac.uk

Regioselectivity and Stereoelectronic Control in Substitution

In this compound, the chlorine atom is positioned ortho to the nitro group and meta to the ethoxy group. The directing effects of these substituents play a crucial role in determining the site of nucleophilic attack. The strong electron-withdrawing nitro group activates the positions ortho and para to it for nucleophilic attack. The ethoxy group, being an ortho, para-director for electrophilic substitution, has a deactivating effect on nucleophilic substitution at the positions ortho and para to it due to its electron-donating nature.

In this specific molecule, the chlorine atom is at a position activated by the nitro group. Therefore, nucleophilic substitution will preferentially occur at the carbon atom bearing the chlorine atom. The regioselectivity is thus primarily controlled by the activating effect of the nitro group, which directs the nucleophile to the ipso-carbon. stackexchange.com Stereoelectronic effects, which relate to the spatial arrangement of orbitals, also play a role in stabilizing the transition state leading to the Meisenheimer complex.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be reduced to an amino group, a transformation of significant synthetic importance. The choice of reducing agent and reaction conditions is crucial to achieve high chemoselectivity, avoiding the reduction of the chloro-substituent or cleavage of the ether linkage.

Catalytic Hydrogenation Mechanisms and Chemoselectivity

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The chemoselectivity of the hydrogenation of chloronitroaromatic compounds is a significant challenge, as the carbon-chlorine bond can undergo hydrogenolysis.

The choice of catalyst and reaction conditions can significantly influence the outcome. For instance, certain modified catalysts or the use of specific additives can suppress dehalogenation. acs.orgnih.gov While specific studies on the catalytic hydrogenation of this compound are limited, research on related chloronitrobenzenes provides insights into achieving high chemoselectivity for the corresponding chloroanilines.

Table 2: Common Catalysts for Nitro Group Reduction and Their General Chemoselectivity

| Catalyst | Typical Conditions | General Chemoselectivity for Chloronitroarenes |

| Pd/C | H₂, various solvents | Prone to dehalogenation, especially with more reactive halogens (I, Br). |

| Pt/C | H₂, various solvents | Generally shows higher selectivity against dehalogenation compared to Pd/C. |

| Raney Nickel | H₂, various solvents | Often used when dehalogenation is a concern, but can be less active. |

| Modified Catalysts | H₂, specific additives | Can offer high chemoselectivity by poisoning the catalyst surface towards hydrogenolysis. |

Metal-Mediated Reduction Pathways and Byproduct Formation

Metal-mediated reductions offer an alternative to catalytic hydrogenation. Common reducing metals include iron, tin, and zinc in acidic or neutral media. These methods are often more chemoselective for the reduction of the nitro group in the presence of a halogen. commonorganicchemistry.comreddit.comstrategian.com

The reduction of nitroarenes with metals like iron or tin(II) chloride typically proceeds through a series of intermediates, including nitroso and hydroxylamino derivatives. nm.gov Under certain conditions, condensation of these intermediates can lead to the formation of dimeric byproducts such as azoxy, azo, and hydrazo compounds. However, in many synthetically useful procedures, the primary amine is the major product. The reaction conditions, such as pH and temperature, can be optimized to minimize the formation of these byproducts. For instance, the reduction of chloronitrobenzenes with iron filings and a catalytic amount of acid is a classic method for the preparation of chloroanilines. vedantu.comnih.gov

Table 3: Common Metal-Mediated Reductions of Nitroarenes

| Reagent | Typical Conditions | Common Byproducts |

| Fe / Acid | HCl, Acetic Acid | Generally low levels of byproducts, primarily the corresponding aniline (B41778). |

| SnCl₂ / HCl | Ethanolic HCl | Can produce tin-based residues that complicate workup. reddit.com |

| Zn / Acid | Acetic Acid | Can sometimes lead to over-reduction or formation of hydrazo compounds. |

Selective Reduction in the Presence of Halogen and Ether Functionalities

The selective reduction of the nitro group in this compound to an amino group is a crucial transformation, as the resulting 2-chloro-3-ethoxyaniline (B1629358) is a valuable synthetic intermediate. The primary challenge lies in achieving high chemoselectivity, leaving the chloro and ethoxy functionalities intact. The C-Cl bond is susceptible to hydrogenolysis, and the ether linkage can be cleaved under harsh acidic conditions.

Several methods are available for the chemoselective reduction of aromatic nitro compounds. ncert.nic.in Catalytic hydrogenation is a common approach, but the choice of catalyst and conditions is critical to prevent dehalogenation. While standard catalysts like Palladium on carbon (Pd/C) under hydrogen gas can be effective, they often lead to the undesired cleavage of the C-Cl bond. bohrium.com To mitigate this, milder conditions or more selective catalytic systems are employed.

Catalytic transfer hydrogenation (CTH) offers a valuable alternative to using high-pressure hydrogen gas. bohrium.comrsc.org This method utilizes hydrogen donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. For chloronitroaromatic compounds, Pd/C can be used with CTH, often showing improved selectivity compared to direct hydrogenation. Research on the selective reduction of similar compounds, such as 5-nitro-2-chloro-2',4'-dimethylbenzene sulfonanilide, has shown that bimetallic catalysts like Pd-Ru on an alumina (B75360) support can achieve very high selectivity (approaching 100%) for the nitro group reduction in ionic liquid media. researchgate.net

Classical methods involving metals in acidic media, such as iron powder in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, are also highly effective for selectively reducing nitro groups without affecting aryl halides. ncert.nic.in These methods are particularly useful when catalytic hydrogenation is not viable due to catalyst poisoning or side reactions.

Table 1: Reagents for Selective Nitro Group Reduction

| Reagent/Catalyst System | Hydrogen Source | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| Fe / HCl or Acetic Acid | Metal/Acid | Aqueous or alcoholic solvent, heat | Excellent selectivity for nitro group; C-Cl bond is stable. ncert.nic.in |

| SnCl₂ / HCl | Metal Salt/Acid | Alcoholic solvent, heat | Mild and selective for nitro groups in the presence of other reducible functions. |

| Catalytic Transfer Hydrogenation (e.g., Pd/C) | Ammonium Formate, Hydrazine | Alcoholic solvent, room temp to heat | Generally good selectivity; avoids high-pressure H₂ and can minimize dehalogenation. bohrium.com |

| Pd-Ru/γ-Al₂O₃ | H₂ Gas | Ionic Liquid, 338 K, 0.35 MPa | High selectivity for nitro reduction on complex chloronitro-aromatics. researchgate.net |

Reactions Involving the Chloro Substituent

The chlorine atom on the benzene ring is a key site for modifications, enabling the introduction of new functionalities through substitution or coupling reactions.

Replacing the chlorine atom of this compound with another halogen, such as fluorine or iodine, is a challenging but potentially useful transformation. Direct nucleophilic aromatic substitution (SNAr) is generally difficult for aryl chlorides compared to aryl fluorides. The classic Finkelstein reaction, which involves treating an alkyl halide with sodium iodide in acetone, is not directly applicable to unactivated aryl chlorides. wikipedia.orgbyjus.com

However, modern catalysis has led to the development of "aromatic Finkelstein reactions." These methods typically employ transition metal catalysts to facilitate the exchange. For instance, copper(I) iodide, often in combination with diamine ligands, can catalyze the conversion of aryl bromides and, in some cases, aryl chlorides to aryl iodides. wikipedia.orgub.edu Nickel-based catalysts have also been shown to be effective for these transformations. wikipedia.orgresearchgate.net Such a reaction on this compound would likely require a catalytic amount of a copper or nickel salt with a suitable halide source (e.g., NaI, KF) in a polar aprotic solvent. wikipedia.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are known to be less reactive than the corresponding bromides or iodides, significant advances in catalyst design allow for their efficient use as coupling partners. nih.gov

The general mechanism for these reactions involves a catalytic cycle starting with Pd(0). youtube.com This cycle consists of three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. youtube.com

For the successful coupling of an aryl chloride like this compound, specialized catalyst systems are required. These typically involve electron-rich, bulky phosphine (B1218219) ligands such as the Buchwald biarylphosphines (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs). acs.orgnih.govchemrxiv.org

Suzuki-Miyaura Coupling: This reaction would couple this compound with a boronic acid or boronate ester (R-B(OR)₂) to form a C-C bond. A Pd(0) source and a suitable ligand and base would be required. rsc.org

Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling the aryl chloride with a primary or secondary amine. The use of a strong, non-nucleophilic base like sodium tert-butoxide is common. rsc.orgrsc.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂, Bulky Phosphine Ligand (e.g., XPhos), Base (e.g., K₃PO₄) | C-C |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Bulky Phosphine Ligand (e.g., BrettPhos), Base (e.g., NaOtBu) | C-N |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | C-C (sp) |

Reactivity of the Ethoxy Group

The ethoxy group is generally stable, but the ether linkage can be a site for chemical transformation under specific conditions.

Cleavage of the Caryl-O bond or the O-Calkyl bond in aryl alkyl ethers typically requires harsh reagents. The most common methods involve strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids such as boron tribromide (BBr₃). These reagents protonate or coordinate to the ether oxygen, making the adjacent carbon more susceptible to nucleophilic attack by the corresponding halide ion (Br⁻ or I⁻). For this compound, treatment with BBr₃ in an inert solvent like dichloromethane (B109758) would be an effective method to cleave the ether, yielding 2-chloro-3-nitrophenol (B183055).

Other Electrophilic and Radical Transformations

Further substitution on the aromatic ring is governed by the directing effects of the existing substituents. The ethoxy group is an activating ortho-, para-director; the chloro group is a deactivating ortho-, para-director; and the nitro group is a strongly deactivating meta-director. masterorganicchemistry.comlibretexts.org

For a subsequent electrophilic aromatic substitution (e.g., nitration, halogenation), the directing effects must be considered in concert.

Ethoxy group (-OEt): Directs incoming electrophiles to positions 2 and 4 (relative to itself).

Chloro group (-Cl): Directs to positions 2 and 4 (relative to itself).

Nitro group (-NO₂): Directs to position 3 (relative to itself).

Analyzing the available positions on this compound (numbering based on IUPAC name):

Position 4 is para to the ethoxy group and ortho to the chloro group.

Position 6 is ortho to the ethoxy group.

Position 5 is meta to all three substituents.

Radical reactions involving this compound are not well-documented in the literature. In principle, radical species could be generated, for example, through photochemical activation leading to alkoxy radicals, but the specific pathways and products for this substrate are not established. acs.org

Spectroscopic and Structural Elucidation of 2 Chloro 1 Ethoxy 3 Nitrobenzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural determination of organic molecules, offering deep insights into the chemical environment of individual nuclei.

The ¹H NMR spectrum of 2-chloro-1-ethoxy-3-nitrobenzene is characterized by signals from the aromatic protons and the ethoxy group. The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the ethoxy group, results in a distinct downfield shift for the aromatic protons relative to benzene (B151609) (δ 7.27 ppm). ucl.ac.ukresearchgate.net The chemical shifts can be estimated by considering the additive effects of each substituent. ucl.ac.uk

The ethoxy group presents a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, arising from their mutual spin-spin coupling. The aromatic region displays a complex pattern for the three adjacent protons (H-4, H-5, and H-6). The coupling constants (J-values) are critical for assigning these protons, with typical ortho-coupling (³J) values in the range of 7–9 Hz and meta-coupling (⁴J) values around 2–3 Hz. ias.ac.in

H-4 is expected to appear as a doublet of doublets, coupled to H-5 (ortho) and H-6 (meta).

H-5 should present as a triplet (or more accurately, a doublet of doublets with two similar ortho couplings), being coupled to both H-4 and H-6.

H-6 is anticipated to be a doublet of doublets, coupled to H-5 (ortho) and H-4 (meta).

Interactive Table: Estimated ¹H NMR Data for this compound

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~7.65 | t (dd) | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |

| H-4 | ~7.40 | dd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-H6) ≈ 2.0 |

| H-6 | ~7.20 | dd | ³J(H6-H5) ≈ 8.0, ⁴J(H6-H4) ≈ 2.0 |

| OCH₂ | ~4.15 | q | ³J ≈ 7.0 |

| CH₃ | ~1.45 | t | ³J ≈ 7.0 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the six aromatic carbons are influenced by the electronic effects of the three different substituents. nih.gov The carbon atom attached to the ethoxy group (C-1) is expected to be significantly deshielded due to the oxygen's electronegativity. Conversely, the carbon bearing the nitro group (C-3) is also deshielded. The carbon attached to the chlorine atom (C-2) is influenced by chlorine's inductive withdrawal and "heavy atom" effect. researchgate.net The remaining aromatic carbons (C-4, C-5, C-6) and the two aliphatic carbons of the ethoxy group also show characteristic shifts.

Interactive Table: Estimated ¹³C NMR Data for this compound

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C-1 (C-OEt) | ~154 |

| C-3 (C-NO₂) | ~149 |

| C-2 (C-Cl) | ~133 |

| C-5 | ~130 |

| C-6 | ~125 |

| C-4 | ~122 |

| OCH₂ | ~65 |

| CH₃ | ~15 |

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show cross-peaks connecting the OCH₂ quartet with the CH₃ triplet, confirming the ethoxy fragment. sdsu.edu In the aromatic region, correlations would be observed between H-4 and H-5, and between H-5 and H-6, establishing their adjacency. sdsu.edu

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond C-H coupling). researchgate.net It would show distinct cross-peaks for each protonated carbon: C-4/H-4, C-5/H-5, C-6/H-6, as well as for the OCH₂ and CH₃ groups of the ethoxy substituent. This allows for the direct assignment of the protonated carbons in the ¹³C spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and placing the substituents correctly. youtube.com Key expected correlations include:

The OCH₂ protons showing a correlation to the C-1 carbon, confirming the attachment of the ethoxy group.

The H-6 proton showing correlations to C-1, C-2, and C-5.

The H-4 proton showing correlations to C-2, C-3, and C-5.

These long-range correlations provide definitive evidence for the 1,2,3-substitution pattern on the benzene ring.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present. materialsciencejournal.orgyoutube.com

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational transitions of specific bonds and functional groups. The spectrum of this compound is expected to show several characteristic absorption bands. docbrown.infoiarjset.com

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

Aliphatic C-H Stretching: The ethoxy group will exhibit symmetric and asymmetric stretching vibrations in the 2850-2980 cm⁻¹ region.

Nitro Group Vibrations: The nitro group is characterized by two strong and distinct bands: an asymmetric stretching vibration (νₐₛ NO₂) typically around 1530-1550 cm⁻¹ and a symmetric stretching vibration (νₛ NO₂) around 1350-1370 cm⁻¹. esisresearch.org

Aromatic C=C Stretching: Multiple bands of varying intensity are expected in the 1450-1600 cm⁻¹ region.

Ether C-O Stretching: A strong band corresponding to the asymmetric Ar-O-C stretch is expected around 1250 cm⁻¹, with a symmetric stretch appearing near 1040 cm⁻¹. esisresearch.org

C-Cl Stretching: A band in the 1100-1000 cm⁻¹ region can be attributed to the C-Cl stretching vibration, though it can be weak and coupled with other modes. materialsciencejournal.org

C-H Out-of-Plane Bending: The pattern of bands in the 900-675 cm⁻¹ region is diagnostic of the benzene ring's substitution pattern.

Interactive Table: Estimated FTIR Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100-3050 | Weak-Medium | Aromatic C-H stretch |

| ~2980, ~2870 | Medium | Aliphatic C-H stretch (asymmetric & symmetric) |

| ~1580, ~1475 | Medium-Strong | Aromatic C=C stretch |

| ~1540 | Strong | Asymmetric NO₂ stretch |

| ~1360 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | Asymmetric Ar-O-C stretch |

| ~1040 | Medium | Symmetric C-O-C stretch |

| ~800 | Strong | Aromatic C-H out-of-plane bend |

| ~740 | Medium | NO₂ wagging |

| ~1050 | Weak-Medium | C-Cl stretch |

Raman spectroscopy provides complementary information to FTIR. materialsciencejournal.org Vibrations that cause a significant change in polarizability, such as those of symmetric, non-polar bonds, often produce strong Raman signals. horiba.com The this compound molecule has C₁ symmetry, meaning all its vibrational modes are theoretically both IR and Raman active.

Key features expected in the Raman spectrum include:

Symmetric NO₂ Stretch: This vibration, around 1350 cm⁻¹, typically gives a very strong and sharp band in the Raman spectrum. researchgate.net

Aromatic Ring Vibrations: The ring breathing mode (around 1000 cm⁻¹) and other C=C stretching modes are usually prominent. researchgate.net

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations will be present.

C-Cl Stretch: The C-Cl vibration may be more easily observed in the Raman spectrum compared to the FTIR spectrum.

Interactive Table: Estimated Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 | Medium | Aromatic C-H stretch |

| ~2940 | Medium | Aliphatic C-H stretch |

| ~1580 | Strong | Aromatic C=C stretch |

| ~1355 | Very Strong | Symmetric NO₂ stretch |

| ~1250 | Weak | Asymmetric Ar-O-C stretch |

| ~1000 | Strong | Aromatic ring breathing |

| ~740 | Medium | NO₂ wagging |

| ~680 | Medium | C-Cl stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be recorded by dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance of light across the ultraviolet and visible regions (typically 200-800 nm).

The expected spectrum would likely exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene ring, substituted with a chloro, ethoxy, and a nitro group, would show characteristic absorptions. The nitro group, in particular, is a strong chromophore and would significantly influence the spectrum. The ethoxy group (an auxochrome) and the chloro group would likely cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (ε) of the primary aromatic bands. A detailed analysis of the positions and intensities of these bands would provide valuable insight into the electronic structure of the molecule.

| Hypothetical UV-Vis Data | |

| Solvent | Ethanol |

| λmax 1 (nm) | Data not available |

| Molar Absorptivity (ε1, L mol⁻¹ cm⁻¹) | Data not available |

| Transition 1 | e.g., π → π |

| λmax 2 (nm) | Data not available |

| Molar Absorptivity (ε2, L mol⁻¹ cm⁻¹) | Data not available |

| Transition 2 | e.g., n → π |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. In a typical electron ionization (EI) mass spectrometry experiment, molecules of this compound would be ionized, leading to the formation of a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion would confirm the molecular weight of the compound.

The molecular ion would then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of this fragmentation pattern would provide structural information. For this compound, expected fragmentation pathways could include the loss of the ethoxy group, the nitro group, or a chlorine atom. The relative abundances of these fragment ions would be plotted against their m/z values to generate a mass spectrum, which serves as a molecular fingerprint.

| Hypothetical Mass Spectrometry Data | |

| Ionization Mode | Electron Ionization (EI) |

| Molecular Ion (M⁺•) m/z | Data not available |

| Key Fragment Ions (m/z) | Data not available |

| Proposed Fragment Structures | Data not available |

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound. To perform this analysis, a high-quality single crystal of the compound would need to be grown.

Molecular Conformation and Torsion Angle Determination in the Solid State

The X-ray diffraction data would allow for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. This would reveal the conformation of the ethoxy group relative to the benzene ring and the orientation of the nitro and chloro substituents. Torsion angles of particular interest would be those describing the rotation around the C-O bond of the ethoxy group and the C-N bond of the nitro group.

Crystal Packing Architectures and Supramolecular Interactions (e.g., hydrogen bonding, π-stacking, halogen bonding)

Beyond the structure of a single molecule, X-ray diffraction analysis elucidates how molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions that stabilize the crystal structure. For this compound, potential supramolecular interactions could include weak C-H···O hydrogen bonds, π-π stacking interactions between the aromatic rings of adjacent molecules, and halogen bonding involving the chlorine atom. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Crystallographic Data Refinement and Validation

The final step in a single-crystal X-ray diffraction study is the refinement of the crystallographic model. This process involves optimizing the fit between the experimentally observed diffraction pattern and the one calculated from the structural model. The quality of the final structure is assessed by various statistical parameters, such as the R-factor.

| Hypothetical Crystallographic Data | |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

| R-factor | Data not available |

Computational and Theoretical Chemistry Studies of 2 Chloro 1 Ethoxy 3 Nitrobenzene

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, enabling the detailed study of molecular properties. For a molecule like 2-chloro-1-ethoxy-3-nitrobenzene, DFT would be instrumental in elucidating its fundamental characteristics.

Geometry Optimization and Conformational Energy Landscapes

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. The presence of the flexible ethoxy group (-OCH2CH3) suggests the possibility of multiple conformers, each with a different spatial arrangement of this group relative to the benzene (B151609) ring. A thorough analysis of the conformational energy landscape would identify the global minimum energy conformer and the energy barriers between different conformations. However, specific research data detailing these parameters for this compound are not currently published.

Vibrational Frequency Calculations and Spectral Simulation Validation

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectra with experimentally obtained spectra, researchers can validate the accuracy of the computational model. Studies on similar molecules, such as 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene, have successfully used DFT to assign vibrational modes. sigmaaldrich.com A similar approach for this compound would provide a detailed understanding of its vibrational properties, but such specific data is not available.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and optical properties. DFT provides several avenues to analyze this structure in detail.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap and Electronic Excitation Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For many nitroaromatic compounds, the HOMO is typically located on the benzene ring and electron-donating groups, while the LUMO is often centered on the electron-withdrawing nitro group. This charge transfer character is a common feature highlighted in studies of related molecules. sigmaaldrich.com Without specific calculations for this compound, its precise HOMO-LUMO gap and the nature of its electronic excitations remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. In a typical MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For a molecule like this compound, the nitro group would be expected to create a significant region of positive potential, while the oxygen of the ethoxy group and the chlorine atom would likely be associated with negative potential. However, a specific MEP map for this compound has not been published.

Charge Distribution Analysis and Natural Bond Orbital (NBO) Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution, bonding interactions, and charge transfer within a molecule. It can quantify the delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals, which indicates the presence of hyperconjugative interactions that stabilize the molecule. For substituted benzenes, NBO analysis helps to understand the electronic effects of different substituent groups on the aromatic ring. While NBO analyses have been performed on numerous related compounds to elucidate their electronic structures, researchgate.net such an analysis for this compound is absent from the scientific literature.

Global and Local Reactivity Descriptors

For this compound, key global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the molecule's ability to accept electrons, classifying it as a potential electrophile.

Local reactivity descriptors, such as the Fukui function, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. In this compound, the presence of electron-withdrawing (nitro and chloro groups) and electron-donating (ethoxy group) substituents creates a complex reactivity pattern on the benzene ring.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -8.50 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -1.20 |

| Electronegativity (χ) | 4.85 |

| Chemical Hardness (η) | 3.65 |

| Global Electrophilicity Index (ω) | 3.22 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods are essential for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction pathways and the prediction of reaction feasibility and rates.

Transition State Localization and Activation Energy Barrier Determination

A critical aspect of modeling reaction mechanisms is the identification of transition states, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. For reactions involving this compound, such as nucleophilic aromatic substitution, computational methods can be used to locate the transition state structures and calculate their energies. This allows for a comparison of the activation barriers for substitution at different positions on the aromatic ring, providing insight into the regioselectivity of the reaction.

Thermodynamic Feasibility and Reaction Energetics

Table 2: Hypothetical Energetics for a Nucleophilic Aromatic Substitution Reaction of this compound

| Parameter | Value (kcal/mol) |

| Activation Energy (Ea) | 25.5 |

| Enthalpy of Reaction (ΔH) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG) | -12.8 |

Note: The values in this table are hypothetical and illustrative for a plausible reaction.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, accounting for the motion of atoms and their interactions. For a flexible molecule like this compound, which has a rotatable ethoxy group, MD simulations are invaluable for exploring its conformational landscape.

By simulating the molecule's movement in a solvent, MD can identify the most stable conformations and the energy barriers between them. Furthermore, these simulations can shed light on the intermolecular interactions between this compound and solvent molecules or other reactants. Understanding these interactions is crucial for predicting solubility, reactivity, and the role of the solvent in reaction mechanisms. The simulations can reveal details about hydrogen bonding and other non-covalent interactions that influence the molecule's behavior in a condensed phase.

Derivatives and Analogues of 2 Chloro 1 Ethoxy 3 Nitrobenzene

Synthesis of Structurally Modified Analogues

The synthesis of analogues of 2-chloro-1-ethoxy-3-nitrobenzene allows for a systematic investigation into how structural changes influence the molecule's properties. Modifications can be targeted at the halogen, the alkoxy group, the nitro group, or by adding new substituents to the aromatic ring.

Systematic Variation of Halogen Substituents

Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) can significantly alter the electronic and steric properties of the molecule. The synthesis of these analogues typically starts from a common precursor, 2-ethoxy-3-nitroaniline, which can be subjected to Sandmeyer-type reactions or other halogenation methods.

Fluoro Analogue (2-fluoro-1-ethoxy-3-nitrobenzene): The synthesis of the fluoro analogue can be achieved via the Halex process, which involves nucleophilic substitution of a chloride with fluoride (B91410) using a fluoride salt like potassium fluoride (KF) in a polar aprotic solvent. wikipedia.org Alternatively, the Balz-Schiemann reaction, starting from 2-ethoxy-3-nitroaniline, provides a classical route to introduce fluorine.

Bromo Analogue (2-bromo-1-ethoxy-3-nitrobenzene): Direct bromination of 1-ethoxy-2-nitrobenzene could be a potential route, though it may yield a mixture of isomers. A more controlled synthesis would involve the Sandmeyer reaction on 2-ethoxy-3-nitroaniline, using copper(I) bromide (CuBr) and hydrobromic acid (HBr). The bromination of nitrobenzene (B124822) itself using reagents like dibromohydantoin in sulfuric acid is also a known method for producing bromonitrobenzene derivatives. google.com

Iodo Analogue (2-iodo-1-ethoxy-3-nitrobenzene): Similar to the bromo analogue, the iodo derivative can be synthesized using the Sandmeyer reaction with potassium iodide (KI) on the corresponding diazonium salt of 2-ethoxy-3-nitroaniline.

| Analogue | Synthetic Method | Key Reagents |

|---|---|---|

| 2-fluoro-1-ethoxy-3-nitrobenzene | Halex Process / Balz-Schiemann | KF / NaNO₂, HBF₄ |

| 2-bromo-1-ethoxy-3-nitrobenzene | Sandmeyer Reaction | NaNO₂, HBr, CuBr |

| 2-iodo-1-ethoxy-3-nitrobenzene | Sandmeyer Reaction | NaNO₂, HCl, KI |

Alterations to the Alkoxy Moiety (e.g., homologues, different ether types)

Modifying the ethoxy group allows for the study of how the size and branching of the alkyl chain affect the compound's properties. These analogues are typically prepared via Williamson ether synthesis, where a precursor like 2-chloro-3-nitrophenol (B183055) is treated with a suitable alkyl halide in the presence of a base.

Methoxy (B1213986) Analogue (2-chloro-1-methoxy-3-nitrobenzene): This compound is synthesized by reacting 2-chloro-3-nitrophenol with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. guidechem.comnih.gov It serves as a building block in various organic syntheses. guidechem.com

Propoxy and Isopropoxy Analogues: Homologous ethers like the n-propoxy and isopropoxy derivatives can be prepared using n-propyl bromide and isopropyl bromide, respectively, in the Williamson ether synthesis. The synthesis of 2-chloro-1-isopropyl-4-nitrobenzene (B1626230) has been documented, indicating the feasibility of introducing branched alkyl chains. nih.gov

Ether Cleavage: A key reaction of these alkoxy analogues is the cleavage of the ether bond. This is typically achieved under harsh conditions using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), which would convert the alkoxy group back to a hydroxyl group, yielding 2-chloro-3-nitrophenol. organicmystery.comnumberanalytics.com

| Analogue | Precursor | Alkylating Agent |

|---|---|---|

| 2-chloro-1-methoxy-3-nitrobenzene | 2-chloro-3-nitrophenol | Dimethyl sulfate |

| 2-chloro-1-propoxy-3-nitrobenzene | 2-chloro-3-nitrophenol | n-Propyl bromide |

| 2-chloro-1-isopropoxy-3-nitrobenzene | 2-chloro-3-nitrophenol | Isopropyl bromide |

Modifications and Transformations of the Nitro Group

The nitro group is a highly versatile functional group that can undergo numerous transformations, fundamentally altering the electronic nature of the aromatic ring. nih.gov

Reduction to Amine: The most common transformation is the reduction of the nitro group to an amino group (NH₂), yielding 2-chloro-1-ethoxy-3-aminobenzene. This conversion dramatically changes the substituent effect from strongly electron-withdrawing and meta-directing to strongly electron-donating and ortho, para-directing. masterorganicchemistry.com Common methods include catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) or using metals in acidic media (e.g., Fe/HCl, Sn/HCl). masterorganicchemistry.comwikipedia.org

Partial Reduction: Partial reduction can lead to other functional groups. For instance, reduction with zinc dust and ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) (R-NHOH). wikipedia.org Reduction using reagents like tin(II) chloride can produce oximes. wikipedia.org

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, and in some contexts, the nitro group itself can act as a leaving group. nih.gov

| Product | Transformation | Typical Reagents |

|---|---|---|

| Amine (-NH₂) | Full Reduction | H₂/Pd/C; Fe/HCl; SnCl₂ |

| Hydroxylamine (-NHOH) | Partial Reduction | Zn/NH₄Cl |

| Azoxybenzene (-N=N(O)-) | Reductive Coupling | NaAsO₂ |

| Azobenzene (-N=N-) | Reductive Coupling | LiAlH₄; Zn/NaOH |

Introduction of Additional Substituents on the Aromatic Ring

Introducing further substituents onto the aromatic ring of this compound is governed by the directing effects of the existing groups. The ethoxy group is an activating ortho, para-director, the chloro group is a deactivating ortho, para-director, and the nitro group is a strongly deactivating meta-director. The positions available for electrophilic aromatic substitution (EAS) are C4, C5, and C6.

Directing Effects: The powerful deactivating effect of the nitro group significantly reduces the ring's reactivity towards electrophiles. ijrti.org The activating ethoxy group directs incoming electrophiles primarily to the para-position (C5) and ortho-position (C6). The C4 position is sterically hindered and electronically influenced by both the adjacent chloro and nitro groups. Therefore, electrophilic substitution is most likely to occur at the C5 or C6 positions, with the C5 (para to the ethoxy group) being generally favored.

Synthetic Reactions: Reactions like nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would introduce a new substituent, leading to polysubstituted benzene (B151609) derivatives. libretexts.orglibretexts.org The synthesis of such complex molecules requires careful planning of the order of reactions to ensure correct regiochemistry. libretexts.org

Comparative Reactivity and Electronic Property Investigations Across Analogues

The electronic properties and reactivity of the analogues are a direct consequence of their structural modifications. The interplay between the inductive and resonance effects of the substituents dictates the electron density distribution in the aromatic ring and its susceptibility to attack.

Effect of Halogen Variation: The electronegativity of the halogen (F > Cl > Br > I) influences the inductive electron withdrawal from the ring. A fluoro analogue would experience a stronger inductive effect than the chloro analogue. However, the reactivity in nucleophilic aromatic substitution can also be influenced by the polarizability and the ability of the halogen to act as a leaving group, where the C-F bond is typically the strongest and least reactive.

Effect of Alkoxy Moiety: Increasing the alkyl chain length (e.g., from methoxy to ethoxy to propoxy) has a minor impact on the electronic properties, primarily through a slight increase in the electron-donating inductive effect. The fundamental ortho, para-directing nature remains unchanged. numberanalytics.com

Effect of Nitro Group Transformation: Converting the nitro group to an amino group causes the most profound change. The NO₂ group is a powerful deactivator due to its strong -I (inductive) and -R (resonance) effects, which pull electron density from the ring. nih.govrsc.org In contrast, the NH₂ group is a strong activator due to its +R effect, which donates electron density to the ring, greatly increasing its reactivity in electrophilic substitution. masterorganicchemistry.com

Electronic Properties: The electron affinity of substituted nitrobenzenes is a key parameter, which can be determined experimentally. cdnsciencepub.com The strong electron-withdrawing nature of the nitro group, combined with a halogen, results in a significant dipole moment and a low-energy lowest unoccupied molecular orbital (E_LUMO), making the molecule susceptible to single-electron reduction. mdpi.comnih.gov

| Modification | Key Electronic Change | Predicted Impact on Reactivity (EAS) |

|---|---|---|

| Replacing -Cl with -F | Stronger inductive withdrawal (-I) | Decreased reactivity |

| Replacing -Cl with -Br | Weaker inductive withdrawal (-I) | Slightly increased reactivity |

| Replacing -OEt with -OMe | Slightly weaker inductive donation (+I) | Minimal change |

| Reducing -NO₂ to -NH₂ | Change from strong -R/-I to strong +R/-I | Greatly increased reactivity |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their reactivity or physical properties. researchgate.netmdpi.com For nitroaromatic compounds, these models are valuable for predicting properties like toxicity, thermal stability, and reaction rates without needing to synthesize and test every compound. mdpi.comnih.govresearchgate.net

Model Development: QSRR models are built using a set of known compounds (a training set) and a series of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or quantum-chemical. researchgate.net Statistical methods like Partial Least Squares (PLS) regression or Artificial Neural Networks (ANN) are then used to create a mathematical equation linking the descriptors to the property of interest. mdpi.com

Key Descriptors for Nitroaromatics: Research has shown that for nitroaromatic compounds, certain descriptors are particularly important. These often include:

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the electron-accepting ability of the molecule and is often correlated with reactivity in reduction reactions and mutagenicity. mdpi.com

Hydrophobicity (logP): This describes how the molecule partitions between water and an organic solvent, which is crucial for understanding its transport and interaction with biological systems. mdpi.com

Quantum Chemical Descriptors: Properties like partial atomic charges, bond orders, and frontier molecular orbital energies provide detailed insight into the electronic structure. researchgate.netacs.org

While a specific QSRR study for this compound was not found, the extensive body of work on nitroaromatic compounds provides a strong framework for predicting its behavior and that of its analogues. mdpi.comnih.gov Such models can guide the synthesis of new derivatives with desired properties by predicting the effect of structural modifications before they are carried out in the lab.

| Descriptor Class | Example Descriptors | Property Correlated |

|---|---|---|

| Quantum Chemical | E_LUMO, E_HOMO, Dipole Moment | Reactivity, Toxicity, Reduction Potential mdpi.com |

| Constitutional | Molecular Weight, Atom Counts | General physical properties |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Boiling Point, Retention Time |

| Physicochemical | LogP (Hydrophobicity) | Biological Activity, Environmental Fate mdpi.com |

Applications in Advanced Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The compound 2-chloro-1-ethoxy-3-nitrobenzene serves as a key starting material in the multi-step synthesis of complex heterocyclic compounds, particularly those with therapeutic potential. Its utility is demonstrated in the synthesis of molecules designed to target mutated p53, a protein implicated in various cancers. acs.org A crucial initial step in such synthetic pathways involves the etherification of 2-chloro-3-nitrophenol (B183055) to yield this compound. acs.org This reaction highlights the role of the compound as a foundational scaffold upon which further molecular complexity is built.

For instance, in the synthesis of novel compounds targeting mutant p53, this compound is prepared as an intermediate. The synthesis is achieved by reacting 2-chloro-3-nitrophenol with ethyl iodide in the presence of a base, as detailed in the following table: acs.org

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |

| 2-chloro-3-nitrophenol | Ethyl iodide | Caesium carbonate | N-Methyl-2-pyrrolidone | 80°C, 2 hours | This compound |

This intermediate is then presumably carried forward through subsequent reactions, such as nucleophilic substitution of the chloride or reduction of the nitro group, to construct the final complex and biologically active molecule. acs.org

Furthermore, this compound has been cited as a chemical intermediate in the development of acs.orgncert.nic.innaphthyridin-2-ones, a class of compounds investigated for the treatment of schizophrenia. nih.gov The structure of these complex molecules often incorporates substituted aniline (B41778) fragments, for which this compound is a direct precursor.

Precursor for Diversely Functionalized Aromatic Compounds

A primary application of this compound is as a precursor to other functionalized aromatic compounds, most notably through the transformation of its nitro group. The reduction of the nitro functionality to a primary amine is a common and powerful strategy in organic synthesis, as it introduces a versatile nucleophilic site for further chemical elaboration.

The resulting 2-chloro-3-ethoxyaniline (B1629358) is a key intermediate in the synthesis of pharmacologically active compounds. nih.gov This transformation from a nitroaromatic to an aniline is a pivotal step that opens up a wide array of possible subsequent reactions, including amide bond formations, diazotization, and transition-metal-catalyzed cross-coupling reactions. The presence of the chloro and ethoxy groups ortho and meta to the newly formed amine, respectively, provides steric and electronic differentiation that can be exploited for regioselective downstream functionalization.

| Precursor Compound | Product |

| This compound | 2-chloro-3-ethoxyaniline |

The conversion of the nitro group to an amine fundamentally alters the electronic nature of the aromatic ring, transforming it from an electron-poor system, activated towards nucleophilic aromatic substitution, to an electron-rich system, activated towards electrophilic aromatic substitution. This "umpolung" of reactivity is a cornerstone of modern synthetic strategy.

Integration into Polymeric or Material Science Architectures (e.g., precursors for functional polymers or energetic materials)

A thorough review of the scientific literature does not reveal specific applications of this compound in the synthesis of functional polymers or as a direct precursor for energetic materials. While nitroaromatic compounds, in general, are a class of molecules known for their energetic properties, and substituted anilines can be used as monomers in the synthesis of conducting polymers, there are no reported instances of this particular compound being utilized for these purposes. The research to date appears to be concentrated on its application in the synthesis of discrete, small-molecule targets for medicinal chemistry.

Contribution to Methodological Developments in Organic Chemistry

Currently, there is no evidence to suggest that this compound has played a significant role in the development of new synthetic methodologies. Its utility appears to be in its application within established reaction frameworks, such as ether synthesis, nitro group reduction, and subsequent aniline chemistry, rather than being the subject of novel reaction discovery. The reactions it participates in are well-understood, and its value lies in the specific arrangement of its functional groups, which makes it a suitable building block for specific, complex target molecules.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-1-ethoxy-3-nitrobenzene, and how can reaction parameters be optimized?

- Methodological Answer :

- Step 1 : Start with a chlorobenzene derivative. Introduce the ethoxy group via nucleophilic substitution (e.g., using ethanol and a base like NaH under anhydrous conditions).

- Step 2 : Nitration should follow, using mixed acid (HNO₃/H₂SO₄), but monitor temperature (0–5°C) to avoid over-nitration or decomposition.

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).

- Optimization : Use TLC to track intermediates. Adjust stoichiometry (e.g., excess HNO₃ for complete nitration) and solvent polarity to improve yield (>70% typical for nitroaromatics ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral interpretation?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect deshielding for aromatic protons near nitro (-NO₂) and ethoxy (-OCH₂CH₃) groups. Integrate peaks to confirm substitution pattern (e.g., para vs. ortho).

- ¹³C NMR : Nitro groups cause significant downfield shifts (~140–150 ppm for C-NO₂).

- IR : Look for NO₂ asymmetric stretch (~1520 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹).

- Mass Spectrometry : Use EI-MS (electron ionization) to confirm molecular ion [M]⁺ (e.g., m/z 201 for C₈H₈ClNO₃) and fragmentation patterns (e.g., loss of -NO₂ or -Cl ).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound in further reactions?

- Methodological Answer :

- Modeling : Use hybrid functionals (e.g., B3LYP ) with a 6-311+G(d,p) basis set. Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.

- Reactivity : Simulate electrostatic potential maps to identify electron-deficient regions (e.g., near -NO₂) for nucleophilic attack. Compare with experimental substitution patterns.

- Validation : Benchmark computed vibrational frequencies (IR) and NMR chemical shifts against experimental data .

Q. What strategies resolve contradictions in crystallographic data for nitroaromatic compounds like this compound?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to minimize noise. For twinned crystals, apply the TwinRotMat option in SHELXL .

- Refinement : Check for disorder in the ethoxy group using PART instructions. Apply restraints to Cl and NO₂ bond lengths.

- Validation : Cross-validate with Hirshfeld surface analysis and residual density plots (e.g., <0.3 eÅ⁻³ ).

Q. How do steric and electronic effects of substituents influence the thermodynamic stability of this compound?

- Methodological Answer :

- Thermochemical Analysis : Perform DSC (differential scanning calorimetry) to measure decomposition onset temperature. Compare with DFT-calculated Gibbs free energy changes.

- Substituent Effects : The electron-withdrawing nitro group destabilizes the ring, while ethoxy’s electron-donating effect partially offsets this. Use Hammett constants (σₚ for -NO₂ = +1.27; σₘ for -OCH₂CH₃ = -0.10) to quantify .

Methodological Considerations

Q. What safety protocols are critical when synthesizing and handling nitrochlorobenzene derivatives?

- Methodological Answer :

- Engineering Controls : Use fume hoods and closed systems to minimize vapor exposure. Install emergency showers/eye baths .

- PPE : Wear nitrile gloves, safety goggles, and flame-retardant lab coats. Use respirators (NIOSH-approved) if dust is generated .

- Waste Disposal : Neutralize acidic byproducts (e.g., H₂SO₄) with bicarbonate before disposal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.